molecular formula C17H28N2O B7986132 2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol

2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol

Cat. No.: B7986132
M. Wt: 276.4 g/mol
InChI Key: ZFCBPDQQOVKMTB-QGZVFWFLSA-N
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Description

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the isopropyl-amino group through reductive amination. The final step involves the addition of the ethanol moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-piperidin-3-yl-acetaldehyde or benzyl-piperidin-3-yl-acetic acid.

Scientific Research Applications

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, providing analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar pharmacological properties.

    Benzyl-piperidine: Lacks the ethanol moiety but shares the benzyl and piperidine components.

    Isopropyl-amino-ethanol: Contains the ethanol and isopropyl-amino groups but lacks the piperidine ring.

Uniqueness

2-[(®-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanol moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)19(11-12-20)17-9-6-10-18(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBPDQQOVKMTB-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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